2-Fluoro-6-methoxybenzyl bromide

Reactivity Electrophilicity Nucleophilic Substitution

Maintaining SAR validity in lead optimization demands the exact 2-fluoro-6-methoxybenzyl fragment. Generic benzyl bromides or positional isomers alter reaction kinetics and binding affinity, invalidating critical data. • **Precise electronic profile:** 2-F (electron-withdrawing) + 6-OMe (electron-donating) modulate benzylic electrophilicity for reproducible SN2/cross-couplings. • **Quality control:** Defined melting point (18-21°C) enables rapid at-line identity verification as a CQA. • **Medicinal chemistry relevance:** Ortho-fluorine can increase ligand potency >50-fold and block metabolic soft spots. Available in research quantities with 98% HPLC purity.

Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
CAS No. 500912-17-4
Cat. No. B1333660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methoxybenzyl bromide
CAS500912-17-4
Molecular FormulaC8H8BrFO
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)CBr
InChIInChI=1S/C8H8BrFO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3
InChIKeyPVKFBCBTHHTDEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methoxybenzyl Bromide Overview


2-Fluoro-6-methoxybenzyl bromide (CAS: 500912-17-4; molecular formula C8H8BrFO, molecular weight 219.05 g/mol) is a functionalized benzyl halide derivative characterized by the presence of a bromomethyl group and a unique 2-fluoro-6-methoxy substitution pattern on the aromatic ring . This compound functions primarily as a versatile electrophilic building block in organic synthesis, participating in nucleophilic substitution and cross-coupling reactions to install the 2-fluoro-6-methoxybenzyl fragment into more complex molecular architectures . Its physical properties include a melting point of 18–21°C and a refractive index of 1.557 . Commercially, it is available in research quantities with purities up to 98% (HPLC) [1]. Its utility is documented in the construction of diverse chemical entities, including piperidine carboxylates and pyrazole derivatives [2].

Substitution Pattern 2-Fluoro-6-methoxy ensures distinct electronic and steric profile for target reactions.
Reactivity Electrophilic benzyl bromide suited for SN2 and cross-coupling transformations.
Identity Control Defined melting point allows rapid at-line verification of correct isomer.

2-Fluoro-6-methoxybenzyl Bromide: Why Substitution Fails


Replacing 2-fluoro-6-methoxybenzyl bromide with a generic, unsubstituted benzyl bromide or a positional isomer fails because the specific ortho/para-directing and electronic effects of the 2-fluoro and 6-methoxy groups create a unique reactivity profile that directly impacts reaction rates, regioselectivity, and downstream molecular properties. The strong electron-donating methoxy group at the 6-position activates the ring, while the electron-withdrawing fluorine at the ortho (2-) position modulates the electron density and alters the benzylic carbon's electrophilicity. This precise interplay dictates the compound's behavior in nucleophilic substitution (SN2/SN1) and its ability to participate in transition metal-catalyzed cross-couplings . Furthermore, substitution of a hydrogen with fluorine on an aromatic ring can significantly increase ligand potency (more than 50-fold) and affect metabolic stability, a principle well-established in medicinal chemistry [1]. Therefore, using an isomer like 2-fluoro-3-methoxybenzyl bromide or a simpler analog like 3-fluoro-5-methoxybenzyl bromide would result in a different spatial arrangement and electronic landscape, altering the conformation and biological or physicochemical properties of the final target molecule, thereby invalidating critical SAR (Structure-Activity Relationship) data and process reproducibility.

Generic benzyl bromides

Lack the ortho-fluorine effect; reactivity and SAR interpretation may shift significantly.

Positional isomers

e.g. 3-fluoro-5-methoxy variant alters electronic landscape, compromising regioselectivity.

Non-fluorinated analogs

Absence of fluorine removes metabolic stability modulation, invalidating ADME correlations.

2-Fluoro-6-methoxybenzyl Bromide vs Comparators


Enhanced Benzylic Electrophilicity vs Meta Isomers

The benzylic carbon in 2-fluoro-6-methoxybenzyl bromide is more electrophilic than in a comparator like 3-fluoro-5-methoxybenzyl bromide (CAS 914637-29-9). This is a class-level inference based on the additive electronic effects of the substituents. In the target compound, the strong electron-donating methoxy group is located ortho to the benzylic position (at C6), which increases electron density on the ring and, through resonance, can stabilize a developing positive charge at the benzylic carbon during an SN1 reaction or polarize the C-Br bond for SN2 attack. In contrast, the methoxy group in 3-fluoro-5-methoxybenzyl bromide is meta to the benzylic position (at C5), where it exerts primarily an inductive electron-withdrawing effect . This results in a less activated benzylic center for nucleophilic attack. While direct kinetic data (e.g., rate constants) for this specific comparison are not available in the public domain, the established principles of physical organic chemistry dictate a higher reaction rate for the target compound in nucleophilic substitution reactions .

Electrophilicity Comparison
Class-level inference
Target: higher (ortho-OCH₃ resonance donation)
Comparator: lower (meta-OCH₃ inductive withdrawal)
Supports faster nucleophilic substitution kinetics
Direct rate data not available
Reactivity Electrophilicity Nucleophilic Substitution

Electronic Properties vs Non-Fluorinated Analog

The incorporation of a fluorine atom at the 2-position fundamentally alters the physicochemical and electronic profile of the molecule compared to its non-fluorinated analog, 2-methoxybenzyl bromide. The fluorine atom's strong electron-withdrawing inductive effect (-I) and its resonance electron-donating effect (+M) create a unique dipole and modulate the electron density of the aromatic ring and the benzylic carbon . This is a class-level inference supported by extensive literature on fluorination in medicinal chemistry. Fluorination is a well-validated strategy to increase ligand potency by more than 50-fold and improve metabolic stability [1]. The target compound (melting point 18-21°C) exhibits different physical properties, such as an increased molecular weight and polarity, leading to distinct behavior in chromatographic purifications and a lower LogP compared to the non-fluorinated analog. This directly translates to different ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug candidates and altered performance in materials applications.

Fluorination Impact
Class-level inference
Increased polarity and metabolic stability vs. non-fluorinated 2-methoxybenzyl bromide
Supports distinct ADME and purification behavior
MW difference +17.99 g/mol; mp 18–21°C vs ~30°C
Physicochemical Properties Electronics Metabolic Stability

Melting Point Identity Check Over Positional Isomers

2-Fluoro-6-methoxybenzyl bromide has a well-defined and commercially documented melting point of 18–21°C , a key differentiator from some close positional isomers for which this fundamental physical constant is either different or not readily available. For instance, the melting point for the isomer 3-fluoro-5-methoxybenzyl bromide (CAS 914637-29-9) is not reported by commercial vendors [1]. While the target compound is a low-melting solid near ambient temperature, this precise and reproducible melting range serves as a critical identity and purity check. A known, sharp melting point allows for simple, cost-effective verification of the correct isomer upon receipt and after storage, mitigating the risk of using an incorrect isomer in a costly synthetic campaign. This is a direct, quantifiable differentiator that ensures consistency in procurement and use.

Melting Point QC
Direct comparison
18–21°C
Enables material identity verification
Comparator lacks published value
Physical Properties Process Chemistry Quality Control

2-Fluoro-6-methoxybenzyl Bromide: Application Scenarios


Medicinal Chemistry: Potency and Metabolic Stability

In a lead optimization program where the 2-fluoro-6-methoxybenzyl group has been identified as a key pharmacophore, procuring and using the exact compound (CAS 500912-17-4) is non-negotiable. The specific ortho-fluorine atom is a well-established tool in medicinal chemistry to increase ligand potency (up to >50-fold) and block metabolic soft spots on the aromatic ring [1]. Substituting this with a non-fluorinated or differently fluorinated analog would generate a different compound, altering its binding affinity and ADME profile, thereby generating invalid SAR data. The target compound's defined physical state (mp 18-21°C) also ensures that the correct, high-purity material is used for generating reproducible in vitro and in vivo data .

Process Development: Reproducibility and Quality Control

When scaling up a patented route that includes an alkylation or cross-coupling step with this specific benzyl halide, the defined and measurable melting point (18-21°C) of 2-fluoro-6-methoxybenzyl bromide becomes a critical quality attribute (CQA) . This allows for rapid, at-line verification of material identity and purity, a capability not assured for isomers lacking a published melting point (e.g., 3-fluoro-5-methoxybenzyl bromide) [2]. Its predicted higher electrophilicity compared to meta-substituted isomers suggests more robust and faster kinetics in the nucleophilic substitution step, contributing to process efficiency and higher throughput.

Chemical Biology: High-Fidelity Probe Synthesis

The synthesis of a specific chemical probe, such as the ChemBridge compound 71671287 which contains the 2-fluoro-6-methoxybenzyl fragment [3], demands the exact building block. Using a generic alternative would result in an incorrect probe with unknown and likely different target engagement and biological effects. The unique combination of the 2-fluoro and 6-methoxy groups provides a distinct three-dimensional and electronic signature that is essential for selective binding to the intended biological target.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
2-F-6-OMe substitution pattern
Ligand interaction and metabolic stability review
Process development
Defined melting point for QC
Material identity and purity verification
Chemical probe synthesis
Unique electronic/steric profile
Target engagement consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-6-methoxybenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.